N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide
Description
N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyanocyclohexyl group, a triazole ring, and a hydroxypyrrolidine moiety, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2/c1-2-14-19-16(22-21-14)13-8-12(24)9-23(13)10-15(25)20-17(11-18)6-4-3-5-7-17/h12-13,24H,2-10H2,1H3,(H,20,25)(H,19,21,22)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSGPRWUIBKSGU-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2CC(CN2CC(=O)NC3(CCCCC3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=NN1)[C@@H]2C[C@H](CN2CC(=O)NC3(CCCCC3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexanone with cyanide sources such as sodium cyanide or potassium cyanide under basic conditions to form the cyanocyclohexyl intermediate.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Formation of the Hydroxypyrrolidine Moiety: This step involves the reduction of a suitable precursor, such as a pyrrolidinone, using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The final step involves coupling the cyanocyclohexyl intermediate, the triazole ring, and the hydroxypyrrolidine moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypyrrolidine moiety can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The cyanocyclohexyl group can be reduced to form primary amines using reducing agents like LiAlH4 (lithium aluminum hydride) or catalytic hydrogenation.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 (sodium borohydride), or catalytic hydrogenation using Pd/C (palladium on carbon).
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines or thiols under suitable conditions.
Major Products Formed
Oxidation: Ketones or aldehydes from the hydroxypyrrolidine moiety.
Reduction: Primary amines from the cyanocyclohexyl group.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and potential biological activity.
Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological targets and pathways.
Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties.
Biological Research: It can be used as a tool compound to study biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide
- N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]propionamide
Uniqueness
N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
